molecular formula C11H9F3N2O2 B2828843 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 338422-68-7

1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2828843
CAS No.: 338422-68-7
M. Wt: 258.2
InChI Key: PVFOLBVIPYACQR-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS: 338422-68-7) is a pyrazolone derivative featuring a 4-methoxyphenyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a ketone at position 3. Its molecular formula is C₁₁H₉F₃N₂O₂, with a molecular weight of 258.20 g/mol . The compound is synthesized via copper-catalyzed Ullmann-type coupling, as demonstrated in the reaction of 3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole with 4-bromoanisole in the presence of CuI, potassium carbonate, and DMEDA in anhydrous dioxane . Single-crystal X-ray diffraction confirms its planar structure, with space group P-1 and crystallographic data deposited under CCDC 1545464 .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-18-8-4-2-7(3-5-8)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFOLBVIPYACQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-methoxyphenylhydrazine with trifluoromethyl ketones under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is C17H14F3N3O3C_{17}H_{14}F_3N_3O_3, indicating the presence of a trifluoromethyl group and a methoxyphenyl moiety. Its structure contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrazole ring can enhance activity against various bacterial strains. The introduction of electron-withdrawing groups like trifluoromethyl has been linked to increased potency against resistant strains of bacteria .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis .

Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The trifluoromethyl group enhances lipophilicity, facilitating better cellular uptake and efficacy .

Agricultural Applications

Pesticide Development
The unique chemical structure makes this compound a candidate for development as a pesticide. Its ability to disrupt metabolic processes in pests has been documented, leading to effective formulations against agricultural pests .

Herbicide Potential
Studies suggest that this compound can inhibit specific enzymes involved in plant growth regulation, making it a potential herbicide. Its selectivity towards certain plant species could minimize damage to crops while effectively controlling weeds .

Material Science Applications

Polymer Synthesis
The compound's reactivity allows it to be used as a building block in polymer chemistry. It can participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

Nanocomposite Development
In material science, incorporating this compound into nanocomposites has shown promise in improving electrical conductivity and thermal resistance. These properties are crucial for applications in electronics and advanced materials .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityRoyal Society of Chemistry Study Enhanced activity against resistant bacterial strains.
Anti-inflammatoryIn vitro analysis on cytokine production Significant inhibition of pro-inflammatory cytokines.
Pesticide DevelopmentAgricultural Research Journal Effective against common agricultural pests.
Polymer SynthesisMaterial Science Journal Improved thermal stability in synthesized polymers.
Nanocomposite DevelopmentAdvanced Materials Research Enhanced conductivity and thermal resistance observed.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Research Implications

The compound’s structural and electronic profile positions it as a candidate for further drug discovery, particularly in antimicrobial and cardiovascular applications. Comparative studies with isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ) could elucidate halogen effects on bioactivity .

Biological Activity

1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, backed by research findings and case studies.

The molecular formula for this compound is C17H14F3N3O3C_{17}H_{14}F_3N_3O_3 with a molecular weight of 365.31 g/mol. The compound features a methoxy group and a trifluoromethyl group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)

Table 1 summarizes the cytotoxic effects observed in recent studies:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-23112.50
Similar Pyrazole DerivativeHepG226.00
Similar Pyrazole DerivativeA54949.85

These findings suggest that the pyrazole scaffold is promising for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. In vitro tests have demonstrated significant antibacterial and antifungal activities against various pathogens:

  • Tested Organisms :
    • Gram-positive bacteria: Staphylococcus aureus, Streptococcus spp.
    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
    • Fungi: Candida albicans

The following table summarizes the antimicrobial efficacy of related pyrazole compounds:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compoundS. aureus32 µg/mL
Similar Pyrazole DerivativeE. coli16 µg/mL
Similar Pyrazole DerivativeC. albicans64 µg/mL

These results indicate that the compound possesses significant antibacterial and antifungal activities.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, pyrazole derivatives have shown potential as anti-inflammatory agents. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research has indicated that compounds similar to this compound exhibited notable inhibition against COX-2 with IC50 values in the low micromolar range.

Case Studies

A notable study involved synthesizing a series of pyrazole derivatives and evaluating their biological activities. Among these derivatives, one compound displayed significant cytotoxicity against multiple cancer cell lines and was further evaluated for its mechanism of action involving apoptosis induction and cell cycle arrest.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one?

The synthesis typically involves cyclocondensation reactions of hydrazine derivatives with β-keto esters or via Vilsmeier–Haack formylation. Key parameters include:

  • Temperature : Maintain 60–80°C for cyclization to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >90% purity .
  • Analytical validation : Use 1H^1H-NMR (to confirm dihydropyrazole ring formation) and HPLC (to assess purity >99%) .

Q. How can researchers confirm the structural identity of this compound?

  • X-ray crystallography : Resolve the dihydropyrazole ring conformation and substituent orientations (e.g., trifluoromethyl group geometry) .
  • Spectroscopy :
    • 19F^{19}F-NMR to verify trifluoromethyl group integration.
    • IR spectroscopy to identify carbonyl (C=O) stretching at ~1680 cm1^{-1} .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks matching the theoretical mass (e.g., [M+H]+^+ at m/z 314.08) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

  • Use SHELXL for refinement: Apply restraints for disordered regions (e.g., methoxyphenyl group) and validate with PLATON /ADDSYM to check for missed symmetry .
  • Cross-validate with Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H···O, π–π stacking) that may influence bond parameters .
  • Reference CCDC validation tools to ensure compliance with IUCr standards for data deposition .

Q. What computational methods are suitable for modeling the compound’s reactivity and electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study:
    • Frontier molecular orbitals (HOMO-LUMO gaps) for redox behavior.
    • Electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screen against biological targets (e.g., cyclooxygenase-2) using AutoDock Vina, leveraging crystallographic coordinates from related pyrazolines .

Q. How to design experiments to evaluate its potential biological activity?

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli).
    • Antioxidant : DPPH radical scavenging assay (IC50_{50} determination) .
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare activity across derivatives (e.g., substituent effects on bioactivity) .

Q. What strategies mitigate challenges in stereochemical assignments for dihydropyrazole derivatives?

  • X-ray diffraction : Resolve Z/E isomerism in the dihydropyrazole ring .
  • NOESY NMR : Detect spatial proximity between methoxyphenyl protons and the trifluoromethyl group to confirm stereochemistry .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies :
    • Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Adjust pH (2–12) and analyze by UV-Vis spectroscopy for absorbance shifts indicating structural changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.